Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2

Vue d'ensemble

Description

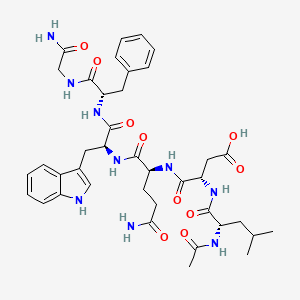

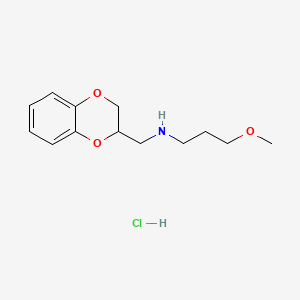

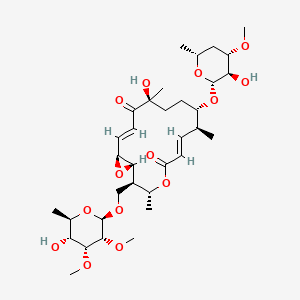

The peptide “Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2” is a linear hexapeptide . It has been studied as a potential antagonist for neurokinin-2 (NK-2) receptors .

Synthesis Analysis

The peptide has been synthesized and tested in a variety of isolated organs to determine its potential as a neurokinin-2 (NK-2) antagonist . It has been tested in three monoreceptor systems: the dog carotid artery (NK-1), the rabbit pulmonary artery (NK-2), and the rat portal vein (NK-3), as well as on other preparations containing NK-2 receptors .Molecular Structure Analysis

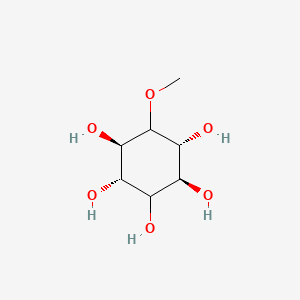

The molecular formula of “Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2” is C39H51N9O10 . Its molecular weight is 805.9 g/mol . The IUPAC name is (3S)-3-[[ (2S)-2-acetamido-4-methylpentanoyl]amino]-4-[[ (2S)-5-amino-1-[[ (2S)-1-[[ (2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid .Chemical Reactions Analysis

The peptide “Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2” has been shown to reduce or eliminate the effects of neurokinin A (NKA) in practically all the preparations containing NK-2 receptors .Physical And Chemical Properties Analysis

The peptide “Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2” has a molecular weight of 805.9 g/mol . Its molecular formula is C39H51N9O10 .Applications De Recherche Scientifique

-

Tachykinin Antagonist

-

Protein Binding

- Application : Proteins are used in routine laboratory procedures such as binding enzymes or coupling peptides to carrier proteins .

- Results : The results of these experiments can provide insights into the interactions between proteins and other cellular components, which can be crucial for understanding cellular function and disease mechanisms .

-

Peptide Property Calculation

- Application : This peptide sequence can be used in bioinformatics tools to calculate theoretical peptide properties such as length, mass, isoelectric point (pI), net charge, and hydrophobicity .

- Results : The results can provide insights into the potential behavior of the peptide in biological systems, which can be useful for designing experiments or interpreting experimental results .

-

Selective Endocytosis

- Application : Peptides can be used as ligands for selective endocytosis, a process by which cells take up specific molecules from their environment .

- Results : The results of these experiments can provide insights into the mechanisms of selective endocytosis and the role of specific peptides in this process .

-

Peptide Property Calculation

- Application : This peptide sequence can be used in bioinformatics tools to calculate theoretical peptide properties such as length, mass, isoelectric point (pI), net charge, and hydrophobicity .

- Results : The results can provide insights into the potential behavior of the peptide in biological systems, which can be useful for designing experiments or interpreting experimental results .

-

Selective Endocytosis

- Application : Peptides can be used as ligands for selective endocytosis, a process by which cells take up specific molecules from their environment .

- Results : The results of these experiments can provide insights into the mechanisms of selective endocytosis and the role of specific peptides in this process .

Propriétés

IUPAC Name |

(3S)-3-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-4-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H51N9O10/c1-21(2)15-28(44-22(3)49)37(56)48-31(18-34(52)53)39(58)45-27(13-14-32(40)50)36(55)47-30(17-24-19-42-26-12-8-7-11-25(24)26)38(57)46-29(35(54)43-20-33(41)51)16-23-9-5-4-6-10-23/h4-12,19,21,27-31,42H,13-18,20H2,1-3H3,(H2,40,50)(H2,41,51)(H,43,54)(H,44,49)(H,45,58)(H,46,57)(H,47,55)(H,48,56)(H,52,53)/t27-,28-,29-,30-,31-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQMNICJVWMKEV-QKUYTOGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CCC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC3=CC=CC=C3)C(=O)NCC(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NCC(=O)N)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H51N9O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90926503 | |

| Record name | 5-Benzyl-1,4,7,10,13-pentahydroxy-14-({1-hydroxy-2-[(1-hydroxyethylidene)amino]-4-methylpentylidene}amino)-11-(3-hydroxy-3-iminopropyl)-1-imino-8-[(1H-indol-3-yl)methyl]-3,6,9,12-tetraazahexadeca-3,6,9,12-tetraen-16-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

805.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ac-Leu-Asp-Gln-Trp-Phe-Gly-NH2 | |

CAS RN |

129809-09-2 | |

| Record name | R 396 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129809092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzyl-1,4,7,10,13-pentahydroxy-14-({1-hydroxy-2-[(1-hydroxyethylidene)amino]-4-methylpentylidene}amino)-11-(3-hydroxy-3-iminopropyl)-1-imino-8-[(1H-indol-3-yl)methyl]-3,6,9,12-tetraazahexadeca-3,6,9,12-tetraen-16-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90926503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-[[4-Fluoro-3-[[3-[[3-[[2-fluoro-5-[(4,6,8-trisulfonaphthalen-1-yl)carbamoyl]phenyl]carbamoyl]phenyl]carbamoylamino]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B1678651.png)